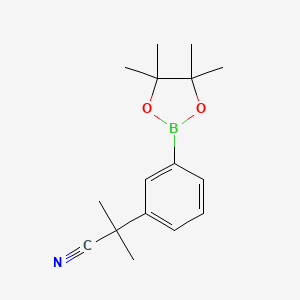

2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

Description

Properties

IUPAC Name |

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO2/c1-14(2,11-18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZVGACTXWZULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728514 | |

| Record name | 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160502-10-2 | |

| Record name | 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of 2-(3-Bromophenyl)-2-methylpropanenitrile

Overview:

The most established and documented method for synthesizing 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile involves the palladium-catalyzed borylation of the corresponding aryl bromide, 2-(3-bromophenyl)-2-methylpropanenitrile, using bis(pinacolato)diboron as the boron source.

Reaction Scheme:

2-(3-bromophenyl)-2-methylpropanenitrile + bis(pinacolato)diboron → this compound

| Reagent/Condition | Amount/Details |

|---|---|

| 2-(3-bromophenyl)-2-methylpropanenitrile | 6.33 g (28.25 mmol) |

| Bis(pinacolato)diboron | 8.61 g (33.90 mmol) |

| Potassium acetate | 8.32 g (84.80 mmol) |

| Catalyst: 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride complex (Pd(dppf)Cl2·CH2Cl2) | 692 mg (0.85 mmol) |

| Solvent: 1,2-dimethoxyethane (ethylene glycol dimethyl ether) | 120 mL |

| Temperature | 100 °C |

| Reaction time | 0.5 hours |

| Yield | 83% |

- A suspension of the aryl bromide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in 1,2-dimethoxyethane is heated to 100 °C under stirring for 30 minutes.

- The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- After completion, the product is isolated by standard work-up and purification techniques, typically chromatography.

- Potassium acetate acts as a base to facilitate the transmetallation step.

- The use of Pd(dppf)Cl2 as catalyst provides high activity and selectivity.

- The reaction time is relatively short (30 minutes), indicating efficient catalysis.

- The reaction is typically performed under inert atmosphere to prevent catalyst degradation.

Reference:

This method is reported on ChemicalBook with detailed reaction parameters and supplier data, confirming the reproducibility and availability of reagents.

Reference:

GlpBio provides detailed stock solution preparation and formulation guidance.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Starting Material | 2-(3-bromophenyl)-2-methylpropanenitrile |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2·CH2Cl2 |

| Base | Potassium acetate |

| Solvent | 1,2-Dimethoxyethane (ethylene glycol dimethyl ether) |

| Temperature | 100 °C |

| Reaction Time | 0.5 hours |

| Yield | 83% |

| Key Notes | Inert atmosphere recommended; short reaction time; efficient Pd-catalyzed borylation |

Research Findings and Analysis

- The palladium-catalyzed borylation method is a robust and widely accepted approach for preparing aryl boronate esters, including this compound.

- The high yield (83%) and short reaction time demonstrate the efficiency of the catalytic system and reaction conditions.

- The choice of potassium acetate as a base is critical for promoting transmetallation without causing side reactions.

- The use of bis(pinacolato)diboron provides a stable and reactive boron source, yielding the pinacol boronate ester moiety, which is valuable for further cross-coupling reactions.

- The procedure is scalable and uses commercially available reagents and catalysts, facilitating adoption in research and industrial settings.

Additional Notes

- No alternative preparation methods such as direct borylation of other functional groups or metal-free borylation were found in the reviewed sources.

- Patent databases (WIPO PATENTSCOPE) list patents related to this compound, indicating its importance in synthetic chemistry and potential proprietary methods, but detailed preparation methods align with the palladium-catalyzed borylation described.

- Stability and handling information support the practical use of the compound in research applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Hydrolysis: The boronic ester can be hydrolyzed to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), water.

Major Products

Phenylboronic Acids: Formed through hydrolysis.

Phenols: Formed through oxidation.

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is utilized in various scientific research applications:

Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.

Material Science: In the development of organic electronic materials and polymers.

Biological Studies: As a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing stability for Suzuki-Miyaura cross-coupling reactions.

Comparison with Similar Compounds

Positional Isomers

4-Substituted Isomer :

- Name : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

- CAS No.: 1082066-30-5

- Key Differences :

Functional Group Variants

Nitrile vs. Alcohol Derivatives :

Benzonitrile Analogs :

Heterocyclic Derivatives

Pyrazole-Containing Analogs :

- Example : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (CAS 2095779-29-4)

Quinoline Derivatives:

- Example: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Extended aromatic system enhances π-π stacking interactions. Applied in optoelectronic materials .

Comparative Data Table

Research Findings and Trends

Reactivity in Cross-Coupling :

- The meta-substituted nitrile derivative exhibits slower reaction kinetics in Suzuki-Miyaura couplings compared to para isomers due to steric hindrance .

- Nitrile groups enhance stability against protodeboronation compared to alcohol derivatives .

Material Science Applications :

- Benzonitrile analogs are prioritized in OLED research for their electron-withdrawing properties and luminescence .

Medicinal Chemistry :

- Pyrazole-containing boronate esters show improved bioavailability and target binding in antiplasmodial agents .

Synthetic Challenges :

- Steric bulk in 2-methylpropanenitrile derivatives necessitates optimized catalysts (e.g., Pd(dppf)Cl₂) for efficient coupling .

Biological Activity

The compound 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile , often referred to as a boron-containing compound, has garnered attention due to its potential biological activities. This article reviews its biological activity through various studies and findings, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 337.24 g/mol. The presence of the boron atom in the structure is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boron-containing compounds. For instance, derivatives similar to the compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus.

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

Cytotoxicity and Pharmacokinetics

The cytotoxic effects of boron-containing compounds have been evaluated in various cancer cell lines. For example, a related compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.

- Pharmacokinetic Properties :

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several boron-containing compounds against resistant bacterial strains. The results indicated that compounds with similar structural motifs to the one discussed exhibited promising antibacterial activity.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 0.25–1 |

| Compound B | M. tuberculosis | <1 |

| Compound C | E. faecalis | 1 |

Study 2: Anticancer Properties

Another study focused on the anticancer properties of boron-containing compounds. The results showed that these compounds could inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.6 |

| HeLa (Cervical Cancer) | 0.8 |

| A549 (Lung Cancer) | 1.5 |

Q & A

Q. What is the primary application of this compound in organic synthesis?

The compound’s boronic ester moiety makes it a key reagent in Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of biaryls and complex aromatic systems. The boronate group reacts with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃), forming carbon-carbon bonds critical for constructing pharmaceuticals or materials .

Q. How can researchers confirm the structural identity of this compound?

Standard characterization methods include ¹H/¹³C NMR to verify the boronic ester’s presence (e.g., a singlet at ~1.3 ppm for pinacol methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystalline samples, X-ray diffraction using programs like SHELXL can resolve structural ambiguities .

Q. What safety protocols are essential when handling this compound?

Use gloves, protective eyewear, and fume hoods due to potential sensitivity to moisture and irritancy. Waste should be segregated and disposed via certified hazardous waste services, as improper handling may release toxic boron derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the boronate group in meta-substituted aryl systems?

Meta-selective borylation requires directing groups (e.g., acetamide) or anionic ligands (e.g., biphenyldiylphosphine) to guide palladium catalysts. For example, Miyaura borylation of 3-substituted aryl halides with pinacolborane in THF at 80°C achieves >80% yield with Pd(dppf)Cl₂ as the catalyst .

Q. What strategies address low yields due to steric hindrance during cross-coupling?

Steric hindrance from the cyano and methyl groups can be mitigated by:

Q. How can regioselectivity challenges in borylation reactions be resolved?

Computational modeling (DFT) can predict favorable transition states for borylation. Experimentally, substrate pre-functionalization (e.g., installing a transient directing group) or flow chemistry can enhance selectivity. For example, Ir-catalyzed C–H borylation with 4,4′-di-tert-butyl-2,2′-bipyridine ligands improves meta-selectivity .

Q. What analytical techniques differentiate positional isomers of similar boronic esters?

2D NMR (COSY, NOESY) identifies coupling patterns between the boronate and adjacent substituents. X-ray crystallography (via SHELXL) resolves spatial arrangements, while HPLC-MS with chiral columns separates enantiomers when stereocenters are present .

Q. How does the compound’s stability under varying pH and temperature affect storage?

Boronic esters hydrolyze in aqueous acidic/basic conditions. Store at 0–6°C under inert gas (argon) to prevent degradation. Stability assays (TGA/DSC) reveal decomposition thresholds (e.g., >120°C), guiding reaction design .

Q. What mechanistic insights explain contradictory reactivity in solvent systems?

Kinetic studies (e.g., variable-temperature NMR) can distinguish thermodynamic vs. kinetic control . For instance, polar aprotic solvents (DMF) favor oxidative addition in Suzuki coupling, while protic solvents (ethanol) may promote protodeboronation .

Q. How is this compound utilized in medicinal chemistry for drug candidate synthesis?

As a pharmacophore intermediate , it enables late-stage diversification via cross-coupling. For example, coupling with pyridyl halides generates kinase inhibitors, while conjugation to fluorophores aids bioimaging. Recent work highlights its role in antiplasmodial imidazopyridazines .

Methodological Considerations

- Contradictory Purity Data : Suppliers often omit analytical data (e.g., ). Validate purity via HPLC with UV/ELSD detection and cross-reference with independent synthesis .

- Alternative Boron Reagents : Compare reactivity with trifluoroborate salts (higher stability) or MIDA boronates (slow-release properties) for tailored applications .

- Crystallography Challenges : If single crystals are elusive, use powder XRD or electron diffraction paired with SHELXL refinement for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.